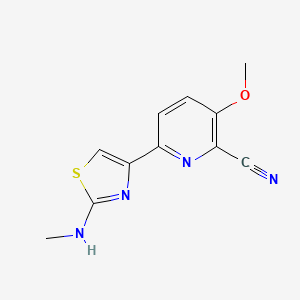

3-Methoxy-6-(2-(methylamino)thiazol-4-yl)picolinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the formation of C–C and C–N bonds. For instance, a series of indenopyrazoles was synthesized from indanones and phenyl isothiocyanates in a two-step process . Another study describes a one-pot synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives in water, highlighting the eco-friendly aspect of the synthesis . Additionally, the synthesis of thiazolo[3,2-a]pyridine derivatives was achieved through condensation and cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and crystal structure analysis. For example, the crystal structure of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole was elucidated, revealing intermolecular interactions that contribute to the supramolecular network .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives often include condensation and cyclocondensation, as well as reactions with malononitrile to form novel heterocyclic systems . These reactions are crucial for constructing the thiazole core, which is a common feature in the compounds discussed.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Methoxy-6-(2-(methylamino)thiazol-4-yl)picolinonitrile are not directly reported, the properties of similar compounds can be inferred. The presence of methoxy and amino groups can affect the solubility, reactivity, and potential for intermolecular interactions. The crystal packing of a related compound shows C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking interactions, which are indicative of the solid-state properties that could be expected for similar molecules .

Scientific Research Applications

Synthesis and Medicinal Applications

A study by Archana, Srivastava, and Kumar (2002) focused on synthesizing a series of compounds, including those with 3-methoxy-6-(2-(methylamino)thiazol-4-yl)picolinonitrile structure, for potential anticonvulsant agents. This suggests the compound's application in the development of new pharmaceuticals for treating convulsions or epilepsy (Archana, V. K. Srivastava, & Ashok Kumar, 2002).

Imaging in Parkinson's Disease

Wang, Gao, Xu, and Zheng (2017) synthesized a compound structurally related to this compound for potential use as a PET imaging agent in Parkinson's disease research. This indicates the compound's utility in neuroimaging and diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).

Nutritional Studies

Ellinger, Fraenkel, and Abdel Kader (1947) explored the utilization of nicotinamide derivatives, including compounds with a similar structure to this compound, in mammals, insects, and bacteria. This research could be relevant in nutritional and metabolic studies (Ellinger, Fraenkel, & Abdel Kader, 1947).

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to different physiological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole compounds are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

3-methoxy-6-[2-(methylamino)-1,3-thiazol-4-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c1-13-11-15-9(6-17-11)7-3-4-10(16-2)8(5-12)14-7/h3-4,6H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFKFAOSSQBILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)

![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)

![4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B3012905.png)

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)

![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)

![4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B3012910.png)

![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)